2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5Br2FO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms
Mechanism of Action
Mode of Action
It is known that the compound is electron deficient , which suggests it may interact with its targets by accepting electrons. This could result in changes to the target’s structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one . For instance, the compound is a solid with photochemical properties , suggesting that light exposure could influence its activity. , which could affect its distribution and action in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the bromination of 4-fluoro-2,3-dihydro-1H-inden-1-one using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and optimized reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanone derivatives, while oxidation can produce quinones.
Scientific Research Applications
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with fewer bromine atoms.
2,2-Dibromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one: Contains additional fluorine atoms.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A related compound with a different functional group.
Uniqueness
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRTLBDGSVZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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